Ethyl (E,Z)-2,4-decadienoate

Description

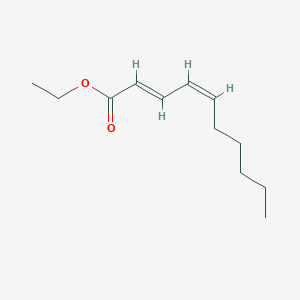

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRGEVPIBLWAY-QNRZBPGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041357 | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow oil; light fruity note | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 0.05 mm Hg | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fat; Insoluble in water, soluble (in ethanol) | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.920 | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3025-30-7, 7328-34-9 | |

| Record name | Ethyl (E,Z)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E,4Z)-decadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pear Ester: A Deep Dive into the Natural Occurrence of Ethyl (E,Z)-2,4-decadienoate in Bartlett Pears

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (E,Z)-2,4-decadienoate, colloquially known as pear ester, is a pivotal volatile organic compound (VOC) that imparts the characteristic ripe and fruity aroma to Bartlett pears (Pyrus communis L. cv. 'Bartlett').[1] This technical guide explores the natural occurrence of this significant flavor compound, detailing its biosynthesis, analytical quantification methodologies, and the experimental protocols employed in its study.

Quantitative Analysis of this compound

While the presence of this compound in Bartlett pears is well-established, precise quantitative data in fresh pear tissue is often presented within the broader context of the fruit's total volatile profile. Esters collectively constitute the largest group of volatile compounds in pears, typically ranging from 60% to 98% of the total volatiles.[2]

One study analyzing the headspace of eight pear varieties, including 'Bartlett', identified ethyl 2,4-decadienoate as a notable component.[2] While the study highlighted that 'Seckel' pears produced ethyl 2,4-decadienoate as their major ester, specific concentrations for 'Bartlett' pears were not detailed in the available abstract.[2] Another analysis of various pear cultivars detected this compound in 'Packham' pears at a very low concentration of less than 0.53 ng/g.[3] It is important to note that the concentration of this ester can be significantly influenced by factors such as harvest date, storage conditions, and shelf-life.[4]

For context, related research on commercial Bartlett pear brandies found that this compound was a key aroma compound, indicating its importance to the characteristic pear flavor profile. The table below summarizes available quantitative data for this compound and other major esters in different pear varieties to provide a comparative perspective.

| Pear Variety | Compound | Concentration (ng/g) | Reference |

| Packham | This compound | < 0.53 | [3] |

| Longyuanyangli | This compound | Detected, but very low | [3] |

| Dr. Guyot | Total Volatiles | 55,650 | [5] |

| Various | Total Esters | 162.66 - 692.72 | [3] |

Experimental Protocols

The primary methodology for the analysis of volatile compounds in pears, including this compound, is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Pear Volatiles

This protocol is a composite of methodologies reported in the literature for the analysis of pear volatiles.

1. Sample Preparation:

-

Fresh, ripe Bartlett pears are washed and cored.

-

A specific weight of the pear tissue (e.g., 5-10 g) is homogenized in a blender.

-

To enhance the release of volatiles and prevent enzymatic degradation, a saturated sodium chloride (NaCl) solution is often added.

-

The homogenate is transferred to a sealed headspace vial.

2. Volatile Extraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.

-

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.

-

Separation: The volatiles are separated on a capillary column (e.g., DB-WAX or HP-INNOWAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: The concentration of the compound can be determined by using an internal or external standard method.

Biosynthesis of this compound

The formation of this compound in pears is a product of the fatty acid metabolism, specifically through the lipoxygenase (LOX) pathway. This pathway is responsible for the generation of a wide range of "green leaf volatiles" and other important flavor and aroma compounds in plants.

The primary precursor for C10 esters like decadienoates is believed to be linoleic acid. The biosynthetic cascade involves a series of enzymatic reactions:

-

Lipoxygenase (LOX): Linoleic acid is oxidized by lipoxygenase to form a hydroperoxide.

-

Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase to produce shorter-chain aldehydes.

-

Isomerase/Reductase: A series of isomerase and reductase enzymes may be involved in modifying the aldehyde intermediate to form a C10 aldehyde with the correct double bond configuration.

-

Alcohol Dehydrogenase (ADH): The resulting C10 aldehyde is reduced to its corresponding alcohol, deca-2,4-dienol.

-

Alcohol Acyltransferase (AAT): Finally, alcohol acyltransferase catalyzes the esterification of deca-2,4-dienol with ethanol (B145695) to produce this compound. The ethanol required for this final step is a product of the pear's own metabolic processes.

Conclusion

This compound is a cornerstone of the characteristic aroma of Bartlett pears. Its natural production via the lipoxygenase pathway from fatty acid precursors highlights the complex biochemical processes that contribute to fruit flavor. While its presence is confirmed, further research is required to fully quantify its concentration in fresh Bartlett pear tissue under various conditions and to elucidate the specific enzymatic players and regulatory mechanisms involved in its biosynthesis. The methodologies outlined in this guide provide a robust framework for such future investigations, which are crucial for applications in flavor science, food technology, and potentially in the development of novel therapeutic agents that modulate olfactory responses.

References

The Biosynthesis of Ethyl (E,Z)-2,4-decadienoate in Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a crucial volatile organic compound that imparts the characteristic ripe pear aroma to many fruits, including pears, apples, and concord grapes[1]. Its presence and concentration are significant factors in the sensory quality and consumer acceptance of these fruits. Understanding the biosynthetic pathway of this potent aroma compound is of great interest for the food and fragrance industries, as well as for researchers in plant biochemistry and metabolomics. This technical guide provides a comprehensive overview of the biosynthesis of this compound in fruits, detailing the enzymatic pathways, key intermediates, and relevant experimental protocols.

Core Biosynthetic Pathway: The Lipoxygenase (LOX) Cascade

The formation of this compound originates from the lipoxygenase (LOX) pathway, a major route for the biosynthesis of a variety of fatty acid-derived volatiles in plants. This pathway is initiated from polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).

Proposed Pathway for this compound Formation

While the general LOX pathway is well-understood, the specific steps leading to the C10 backbone of decadienoate are not fully elucidated in a single comprehensive study. Based on the available literature, a putative pathway involves an initial oxidation of a C18 fatty acid followed by a series of chain-shortening reactions, likely via β-oxidation, to yield a C10 precursor. This is then converted to the final ester product.

Caption: Proposed biosynthetic pathway of this compound in fruits.

Key Enzymes and Their Roles

1. Lipoxygenase (LOX): The pathway is initiated by the dioxygenation of polyunsaturated fatty acids. In fruits like apples, multiple LOX genes are expressed during ripening, with some showing upregulation that correlates with the production of aroma precursors. Plant LOXs can be classified as 9-LOX or 13-LOX depending on the position of oxygenation on the fatty acid chain.

2. Hydroperoxide Lyase (HPL): This enzyme cleaves the hydroperoxy fatty acids produced by LOX into smaller aldehydes and oxo-acids. HPLs belong to the cytochrome P450 family (CYP74B and CYP74C) and exhibit substrate specificity that influences the profile of volatile aldehydes produced[2][3].

3. β-Oxidation Enzymes: To generate the C10 backbone of decadienoate from a C18 precursor, a chain-shortening mechanism is required. The β-oxidation pathway, which sequentially removes two-carbon units (acetyl-CoA) from a fatty acyl-CoA molecule, is the most probable route.

4. Alcohol Dehydrogenase (ADH): The aldehydes generated from the preceding steps are reduced to their corresponding alcohols by ADH. The activity of ADH has been shown to increase during pear ripening[4][5].

5. Alcohol Acyltransferase (AAT): This is the final and often rate-limiting step in ester biosynthesis. AATs catalyze the esterification of an alcohol with an acyl-CoA to form an ester. Several AAT genes have been identified in fruits, and their expression levels often correlate with ester production.

Quantitative Data from Fruit Metabolomic Studies

The following tables summarize quantitative data on fatty acid precursors and volatile compounds, including this compound, from various studies on pears and apples.

Table 1: Fatty Acid Composition in Different Pear Cultivars

| Fatty Acid | Cultivar 1 ('Dangshansuli') (μg/g FW) | Cultivar 2 ('Nanguoli') (μg/g FW) |

| Linoleic Acid (C18:2) | 15.2 ± 1.3 | 25.4 ± 2.1 |

| α-Linolenic Acid (C18:3) | 5.8 ± 0.6 | 9.7 ± 1.0 |

| Palmitic Acid (C16:0) | 28.9 ± 2.5 | 35.1 ± 3.0 |

| Oleic Acid (C18:1) | 10.3 ± 0.9 | 14.2 ± 1.2 |

| Data adapted from studies on pear fruit metabolomes. |

Table 2: Volatile Compound Concentrations in Ripening Pears ('Panguxiang' cultivar)

| Compound | Stage 1 (Early Development) (ng/g FW) | Stage 2 (Mid Development) (ng/g FW) | Stage 3 (Late Development) (ng/g FW) | Stage 4 (Ripe) (ng/g FW) |

| Ethyl Acetate | 12.3 ± 1.5 | 25.6 ± 3.1 | 89.4 ± 10.7 | 152.7 ± 18.3 |

| Ethyl Butanoate | 2.1 ± 0.3 | 5.8 ± 0.7 | 21.3 ± 2.6 | 45.8 ± 5.5 |

| Ethyl Hexanoate | 0.8 ± 0.1 | 2.4 ± 0.3 | 10.1 ± 1.2 | 22.5 ± 2.7 |

| This compound | Not Detected | 0.2 ± 0.05 | 1.8 ± 0.2 | 5.4 ± 0.6 |

| Hexanal | 35.2 ± 4.2 | 28.1 ± 3.4 | 15.6 ± 1.9 | 8.2 ± 1.0 |

| Data synthesized from metabolomic profiling of pear fruits during development[6][7]. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Experimental Workflow for Volatile Compound Analysis

Caption: A typical experimental workflow for the analysis of volatile compounds in fruit.

1. Lipoxygenase (LOX) Enzyme Assay

-

Principle: This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products of the LOX reaction.

-

Reagents:

-

50 mM Sodium Phosphate (B84403) Buffer (pH 6.5)

-

10 mM Linolenic acid substrate solution (dissolved in a small amount of ethanol and then diluted in buffer containing 0.1% Tween-20)

-

Crude or purified enzyme extract from fruit tissue

-

-

Procedure:

-

Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 0.1 mL of the linolenic acid solution in a quartz cuvette.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 20 µL of the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

-

2. Hydroperoxide Lyase (HPL) Enzyme Assay

-

Principle: HPL activity is determined by measuring the decrease in the concentration of the hydroperoxide substrate, which can be monitored by the decrease in absorbance at 234 nm.

-

Reagents:

-

100 mM Phosphate Buffer (pH 6.3)

-

13-Hydroperoxy-linolenic acid (13-HPOT) substrate (prepared by incubating linolenic acid with soybean LOX)

-

Crude or purified HPL extract from fruit tissue

-

-

Procedure:

-

Add the 13-HPOT substrate to the phosphate buffer in a cuvette to obtain an initial absorbance of approximately 1.0 at 234 nm.

-

Start the reaction by adding the HPL enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

One unit of HPL activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

-

3. Alcohol Dehydrogenase (ADH) Enzyme Assay

-

Principle: ADH activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

-

Reagents:

-

100 mM Tris-HCl buffer (pH 8.8)

-

20 mM NAD⁺ solution

-

1 M Ethanol solution

-

Crude or purified ADH extract

-

-

Procedure:

-

In a cuvette, mix 1.5 mL of Tris-HCl buffer, 0.5 mL of NAD⁺ solution, and 0.5 mL of ethanol solution.

-

Equilibrate to 25°C.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Record the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the ADH activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).

-

4. Alcohol Acyltransferase (AAT) Enzyme Assay

-

Principle: AAT activity is determined by quantifying the ester product formed using gas chromatography-mass spectrometry (GC-MS).

-

Reagents:

-

100 mM Phosphate buffer (pH 7.5)

-

10 mM (2E,4Z)-Decadien-1-ol (in ethanol)

-

10 mM Acetyl-CoA

-

Crude or purified AAT extract

-

Hexane (B92381) (for extraction)

-

Internal standard (e.g., heptyl acetate)

-

-

Procedure:

-

Prepare a reaction mixture containing 880 µL of phosphate buffer, 10 µL of the decadienol solution, and 100 µL of the enzyme extract.

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding 10 µL of the acetyl-CoA solution.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 100 µL of 5 M NaCl.

-

Add a known amount of internal standard.

-

Extract the esters with 500 µL of hexane.

-

Analyze the hexane phase by GC-MS to quantify the amount of this compound produced.

-

5. GC-MS Analysis of Volatile Compounds

-

Sample Preparation: Homogenize 5 g of fruit tissue in a saturated CaCl₂ solution. Transfer to a headspace vial.

-

HS-SPME: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial at 40-60°C for 30-60 minutes.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS: Electron impact ionization (70 eV), scan range m/z 35-350.

-

-

Quantification: Use authentic standards and internal standards for accurate quantification of target compounds.

Conclusion

The biosynthesis of this compound in fruits is a complex process involving multiple enzymatic steps within the lipoxygenase pathway. While the general framework is established, further research is needed to fully elucidate the specific enzymes and intermediates involved in the chain-shortening process from C18 fatty acids to the C10 precursor. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate this important aroma compound, with the ultimate goal of improving fruit flavor and quality.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of Ethyl (E,Z)-2,4-decadienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-decadienoate is a conjugated fatty acid ester that exists as four distinct stereoisomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). Among these, the (2E,4Z) isomer, commonly known as "pear ester," is a significant natural flavor and fragrance compound found in Bartlett pears, apples, and other fruits.[1][2] Beyond its sensory properties, ethyl (E,Z)-2,4-decadienoate exhibits notable biological activity, particularly as a potent kairomone for various insect species, most notably the codling moth, Cydia pomonella.[3] This activity has garnered interest in its potential applications in pest management strategies and as a tool for studying insect olfaction.

This technical guide provides a comprehensive overview of the four stereoisomers of ethyl 2,4-decadienoate, with a focus on their synthesis, physicochemical characteristics, and the biological signaling pathways associated with the (2E,4Z) isomer. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development.

Physicochemical and Spectroscopic Characteristics of Ethyl 2,4-decadienoate Stereoisomers

The stereochemistry of the double bonds at the C2 and C4 positions significantly influences the physical and spectroscopic properties of the ethyl 2,4-decadienoate isomers. A comprehensive summary of these properties is presented in the following tables.

Physicochemical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| (2E,4Z)- | 3025-30-7 | C₁₂H₂₀O₂ | 196.29 | 70-72 @ 0.05 mmHg[2][4] | 0.905[5] | 1.486[5] |

| (2E,4E)- | 7328-34-9 | C₁₂H₂₀O₂ | 196.29 | 264-265 @ 760 mmHg (est.)[6] | Not available | Not available |

| (2Z,4E)- | Not available | C₁₂H₂₀O₂ | 196.29 | Not available | Not available | Not available |

| (2Z,4Z)- | Not available | C₁₂H₂₀O₂ | 196.29 | Not available | Not available | Not available |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of the ethyl 2,4-decadienoate stereoisomers.

Table 2.2.1. ¹H NMR Spectroscopic Data (δ, ppm; J, Hz)

| Proton | (2E,4Z)-Isomer | (2E,4E)-Isomer | (2Z,4E)-Isomer | (2Z,4Z)-Isomer |

| H2 | 5.81 (d, J=15.4) | ~5.8 (d) | 5.61 (d, J=11.4) | 5.61 (d, J=11.4) |

| H3 | 7.55 (dd, J=15.4, 11.0) | ~7.2 (dd) | ~6.5 (t) | ~6.5 (t) |

| H4 | 6.12 (t, J=11.0) | ~6.1 (m) | 6.16 (dd, J=11.0, 15.4) | ~6.2 (m) |

| H5 | 5.95 (t, J=11.0) | ~6.0 (m) | 6.04 (m) | 5.82 (m) |

| -OCH₂CH₃ | 4.15 (q, J=7.1) | 4.15 (q, J=7.1) | 4.15 (q, J=7.1) | 4.15 (q, J=7.1) |

| -OCH₂CH₃ | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) | 1.28 (t, J=7.1) |

| Alkyl Chain | 0.9-2.3 (m) | 0.9-2.3 (m) | 0.9-2.3 (m) | 0.9-2.3 (m) |

Data for (2E,4Z), (2Z,4E), and (2Z,4Z) isomers are partially derived from[7]. Data for the (2E,4E) isomer is estimated based on typical values for similar compounds.

Table 2.2.2. ¹³C NMR Spectroscopic Data (δ, ppm)

| Carbon | (2E,4Z)-Isomer | (2E,4E)-Isomer | (2Z,4E)-Isomer | (2Z,4Z)-Isomer |

| C1 (C=O) | ~167 | ~167 | ~167 | ~167 |

| C2 | ~120 | ~121 | ~120 | ~120 |

| C3 | ~145 | ~144 | ~144 | ~144 |

| C4 | ~128 | ~129 | ~128 | ~128 |

| C5 | ~135 | ~136 | ~135 | ~135 |

| -OCH₂CH₃ | ~60 | ~60 | ~60 | ~60 |

| -OCH₂CH₃ | ~14 | ~14 | ~14 | ~14 |

| Alkyl Chain | ~14-32 | ~14-32 | ~14-32 | ~14-32 |

Chemical shifts are estimated based on typical values for conjugated esters and may vary slightly depending on the solvent and experimental conditions.[8]

Table 2.2.3. Mass Spectrometry (MS) Data (m/z)

| Isomer | Molecular Ion (M⁺) | Key Fragmentation Ions |

| All Isomers | 196 | 151 ([M-OC₂H₅]⁺), 125, 97, 81, 67, 55, 41 |

The mass spectra of the geometrical isomers are very similar, making differentiation by MS alone challenging.[7]

Table 2.2.4. Infrared (IR) Spectroscopy Data (cm⁻¹)

| Functional Group | (2E,4Z)-Isomer | (2E,4E)-Isomer |

| C=O (Ester) | ~1720 | ~1720 |

| C=C (Conjugated) | ~1640, 1610 | ~1640, 1615 |

| =C-H (trans) | ~985 | ~985 |

| =C-H (cis) | ~730 | - |

| C-O (Ester) | ~1250, 1170 | ~1250, 1170 |

Data is based on typical values for conjugated esters and available spectral data.[9]

Experimental Protocols

Stereoselective Synthesis of Ethyl 2,4-decadienoate Isomers

The stereoselective synthesis of the different isomers of ethyl 2,4-decadienoate can be achieved through various synthetic strategies, most notably the Wittig reaction and organocuprate additions.

This procedure offers a stereoselective and experimentally simple route to the (2E,4Z) isomer.

Step 1: Synthesis of Ethyl 3-ethyl-2,3-decadienoate (β-Allenic Ester)

-

To a mixture of 1-octyn-3-ol (B1346985) and 1.5 equivalents of triethyl orthoacetate, add a catalytic amount of propionic acid.

-

Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the excess triethyl orthoacetate under reduced pressure.

-

Distill the residue under vacuum to yield the β-allenic ester.

Step 2: Rearrangement to Ethyl (2E,4Z)-2,4-decadienoate

-

In a dry round-bottomed flask under a nitrogen atmosphere, add activated aluminum oxide.

-

Add a solution of the β-allenic ester in dry benzene.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the aluminum oxide.

-

Wash the aluminum oxide with benzene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain ethyl (2E,4Z)-2,4-decadienoate.

The Wittig reaction provides a versatile method for the synthesis of alkenes with good stereochemical control. The geometry of the resulting double bond is dependent on the nature of the ylide and the reaction conditions.

-

For (E)-isomers: Typically, stabilized ylides (e.g., those with an adjacent ester group) favor the formation of the (E)-alkene.

-

For (Z)-isomers: Non-stabilized ylides, often used with salt-free conditions, tend to produce the (Z)-alkene.

General Procedure:

-

Phosphonium (B103445) Salt Formation: React triphenylphosphine (B44618) with the appropriate alkyl halide (e.g., a hexyl halide for the C4-C10 portion) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or ether) under an inert atmosphere to generate the phosphorus ylide.

-

Wittig Reaction: Add the appropriate aldehyde or keto-ester (e.g., ethyl glyoxylate (B1226380) or ethyl 2-oxo-4-pentenoate) to the ylide solution at a controlled temperature (often low temperatures like -78 °C).

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. Purify the desired ester by column chromatography or distillation.

To synthesize the different stereoisomers, the choice of reactants is crucial. For example, to synthesize the (2E,4E)-isomer, one could react a (2E)-hexenal with a stabilized ylide derived from ethyl bromoacetate.

Analytical Protocols for Isomer Separation and Characterization

-

Column: Use a polar capillary column, such as a VOCOL (60 m x 0.25 mm i.d., 1.5 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 220 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 min.

-

Ramp 1: Increase to 120 °C at 10 °C/min.

-

Ramp 2: Increase to 210 °C at 30 °C/min, hold for 5 min.

-

-

Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

MS Interface Temperature: 250 °C.

-

Ion Source Temperature: 200 °C.

-

-

Column: A nonpolar reversed-phase C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and water containing silver nitrate (B79036) (AgNO₃). The silver ions form complexes with the double bonds, aiding in the separation of the isomers.

-

Solvent A: Acetonitrile/Water (e.g., 40:60 v/v) with a low concentration of AgNO₃.

-

Solvent B: Acetonitrile/Methanol (e.g., 30:70 v/v) with a higher concentration of AgNO₃.

-

-

Flow Rate: 1 mL/min.

-

Detector: UV detector at an appropriate wavelength (e.g., 260 nm).

Biological Activity and Signaling Pathway of Ethyl (2E,4Z)-2,4-decadienoate

The (2E,4Z) isomer of ethyl 2,4-decadienoate is a well-documented kairomone, a chemical substance emitted by one species that benefits another. It is particularly effective in attracting the codling moth, Cydia pomonella, a major pest of pome fruits.[3][10]

Insect Olfactory Signaling

Insect olfaction is primarily mediated by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The detection of volatile compounds like this compound involves a complex series of events at the molecular level, which can be broadly categorized into ionotropic and metabotropic signaling pathways.[11][12]

-

Ionotropic Signaling: In this pathway, the odorant molecule binds to an olfactory receptor (OR) complex, which itself is a ligand-gated ion channel. This binding directly opens the channel, leading to an influx of cations and rapid depolarization of the neuron.[12]

-

Metabotropic Signaling: This pathway involves G-protein coupled receptors (GPCRs). Upon odorant binding, the GPCR activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP₃). These second messengers then modulate the activity of ion channels, leading to a neuronal response. This pathway is generally slower but can provide signal amplification.[11]

In the case of this compound and Cydia pomonella, electrophysiological studies have shown that specific ORNs on the moth's antennae are sensitive to this compound.[13] There is evidence for neurons that respond specifically to the pear ester, as well as neurons that respond to both the pear ester and the primary component of the female sex pheromone, codlemone.[10] This suggests a complex interplay in how the insect processes these different chemical cues.

Proposed Signaling Pathway for Ethyl (2E,4Z)-2,4-decadienoate in Cydia pomonella

The following diagram illustrates a proposed signaling pathway for the detection of ethyl (E,Z)-2,4-decadienooate in an olfactory receptor neuron of Cydia pomonella.

Conclusion

The stereoisomers of ethyl 2,4-decadienoate represent a fascinating class of molecules with diverse properties and applications. The (2E,4Z) isomer, in particular, holds significant promise for the development of novel pest management strategies due to its potent kairomonal activity. A thorough understanding of the synthesis, characterization, and biological activity of all four stereoisomers is crucial for advancing research in this area. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, entomology, and drug development, facilitating further exploration of these intriguing compounds. Further research is warranted to fully elucidate the physicochemical properties of the (2Z,4E) and (2Z,4Z) isomers and to gain a more detailed understanding of the specific molecular interactions governing the olfactory response to the pear ester in insects.

References

- 1. This compound, 3025-30-7 [thegoodscentscompany.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 6. ethyl (E,E)-2,4-decadienoate, 7328-34-9 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2,4-Decadienoic acid, ethyl ester [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ionotropic and metabotropic mechanisms in chemoreception: 'chance or design'? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

Olfactory Perception and Odor Threshold of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a naturally occurring ester, is a key aroma compound found in a variety of fruits, most notably Bartlett pears.[1] Its distinct and potent olfactory profile makes it a significant molecule in the fields of flavor chemistry, sensory science, and potentially, as a target for modulating olfactory responses in therapeutic contexts. This technical guide provides an in-depth overview of the olfactory perception, odor and taste thresholds, and the experimental methodologies used to characterize this compound.

Olfactory and Gustatory Profile

This compound is characterized by a complex and multifaceted sensory profile. Its primary odor is overwhelmingly described as that of ripe Bartlett pears.[1] This is further nuanced by green, fruity, apple, waxy, and tropical notes. The intricate balance of these descriptors contributes to its unique and highly recognizable aroma.

In addition to its olfactory properties, this compound also imparts a distinct taste. At a concentration of 5 parts per million (ppm), its taste is described as ripe pear, green, fruity, waxy apple, with tropical and fatty notes reminiscent of Golden Delicious apple flesh.

Quantitative Sensory Data

The following tables summarize the known quantitative data for the odor and taste thresholds of this compound.

| Parameter | Medium | Threshold | Reference |

| Odor Detection Threshold | Air | 100 parts per billion (ppb) | N/A |

| Concentration | Medium | Taste Profile Descriptors | Reference |

| 5 ppm | Water | Ripe pear, green fruity, waxy apple, tropical notes, fatty Golden Delicious apple fleshy | N/A |

Experimental Protocols

The determination of odor and taste thresholds for compounds like this compound relies on standardized and rigorous experimental protocols. These methodologies are designed to minimize bias and ensure the reproducibility of results.

Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify and characterize odor-active compounds in a sample. A general protocol for determining the odor threshold of a volatile compound using GC-O, based on established methods, is outlined below.

Objective: To determine the detection threshold of this compound in air using a trained sensory panel and GC-O.

Materials and Equipment:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

-

Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).

-

High-purity this compound standard.

-

Odor-free solvent (e.g., ethanol).

-

Series of volumetric flasks for dilutions.

-

Trained sensory panel (minimum of 8-10 panelists).

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in the odor-free solvent. A series of dilutions are then made to create a range of concentrations.

-

GC-O Analysis:

-

The GC is configured with appropriate parameters for the separation of the target compound.

-

The effluent from the GC column is split between the FID and the ODP.

-

Each panelist sniffs the effluent from the ODP for each dilution, presented in an ascending order of concentration.

-

-

Data Collection: Panelists are instructed to indicate when they first detect an odor and to describe its character. The concentration at which 50% of the panel can detect the compound is determined as the detection threshold. This is often calculated using statistical methods such as the geometric mean.

Taste Threshold Determination (Based on ASTM E679-19)

The ASTM E679-19 standard provides a methodology for determining odor and taste thresholds using a forced-choice ascending concentration series.[2][3][4]

Objective: To determine the taste detection threshold of this compound in water.

Materials and Equipment:

-

High-purity this compound.

-

Purified, taste-free water.

-

Series of volumetric flasks for dilutions.

-

Identical, odor-free tasting vessels.

-

Trained sensory panel.

Procedure:

-

Sample Preparation: A stock solution is prepared by dissolving a known amount of this compound in a small amount of ethanol (B145695) before diluting with taste-free water. A series of ascending concentrations is then prepared.

-

Sensory Evaluation:

-

Panelists are presented with a series of triangle tests. In each test, they receive three samples, two of which are blanks (water) and one of which contains the tastant at a specific concentration.

-

The concentrations are presented in an ascending order.

-

Panelists are asked to identify the "odd" sample.

-

-

Data Analysis: The individual threshold is the concentration at which the panelist correctly identifies the odd sample in a certain number of consecutive trials. The group threshold is typically calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the olfactory receptor OR2J3 is a strong candidate. This receptor is known to respond to cis-3-hexen-1-ol, a compound that shares the characteristic "green grassy" odor descriptor with this compound.

The binding of an odorant to an OR initiates a signal transduction cascade, as depicted below.

Pathway Description:

-

Binding: this compound binds to a specific olfactory receptor on the surface of an olfactory sensory neuron.

-

G-protein Activation: This binding activates a specialized G-protein, Golf.

-

Adenylyl Cyclase Activation: The activated Golf stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

-

Ion Influx: This allows for the influx of sodium (Na+) and calcium (Ca2+) ions into the cell.

-

Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the pear-like aroma.

Conclusion

This compound is a well-characterized aroma compound with a distinct and potent sensory profile. The methodologies for determining its odor and taste thresholds are well-established, providing a framework for consistent and reliable sensory analysis. While the specific olfactory receptor has not been definitively confirmed, the available evidence points towards OR2J3 as a likely candidate. Further research into the specific interactions between this ester and olfactory receptors will provide a more complete understanding of its perception and could open new avenues for flavor modulation and the development of novel olfactory-targeted therapies.

References

Spectroscopic and Synthetic Profile of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Ethyl (E,Z)-2,4-decadienoate (CAS No. 3025-30-7), a key flavor and fragrance compound also known as pear ester. This document details its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with a robust synthesis protocol.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | dd | 1H | H-3 |

| 6.04 | t | 1H | H-4 |

| 5.95 | d | 1H | H-2 |

| 5.81 | dt | 1H | H-5 |

| 4.18 | q | 2H | -OCH₂CH₃ |

| 2.22 | q | 2H | H-6 |

| 1.45 | sextet | 2H | H-7 |

| 1.28 | m | 2H | H-8 |

| 1.28 | t | 3H | -OCH₂CH₃ |

| 0.89 | t | 3H | H-9 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The assigned chemical shifts for this compound are presented below.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C-1 (C=O) |

| 144.5 | C-3 |

| 143.0 | C-4 |

| 128.0 | C-5 |

| 119.8 | C-2 |

| 60.1 | -OCH₂CH₃ |

| 31.5 | C-7 |

| 28.1 | C-6 |

| 22.5 | C-8 |

| 14.3 | -OCH₂CH₃ |

| 14.0 | C-9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a clear fragmentation pattern that can be used for its identification. The mass spectrum was obtained from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Putative Assignment |

| 196 | 5 | [M]⁺ (Molecular Ion) |

| 151 | 20 | [M - OC₂H₅]⁺ |

| 125 | 30 | [M - C₅H₁₁]⁺ |

| 97 | 100 | [C₇H₉O]⁺ |

| 67 | 65 | [C₅H₇]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Assignment |

| 2959 | C-H stretch (alkane) |

| 2931 | C-H stretch (alkane) |

| 2872 | C-H stretch (alkane) |

| 1720 | C=O stretch (α,β-unsaturated ester) |

| 1640 | C=C stretch (conjugated diene) |

| 1600 | C=C stretch (conjugated diene) |

| 1250 | C-O stretch (ester) |

| 1170 | C-O stretch (ester) |

| 988 | =C-H bend (trans) |

| 720 | =C-H bend (cis) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided to ensure reproducibility.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses[2]. The procedure involves the reaction of 1-heptyne (B1330384) with ethyl lithiopropiolate followed by a stereoselective reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : A standard proton pulse program is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition : A standard carbon pulse program with proton decoupling is used. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for analysis.

-

GC Conditions : A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program can be set to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.[3]

-

MS Conditions : Standard EI conditions are used, typically with an ionization energy of 70 eV. The mass analyzer is scanned over a range of m/z values (e.g., 40-300) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to obtain the IR spectrum.

-

Sample Preparation : A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl (E,Z)-2,4-decadienoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate (CAS No. 3025-30-7), commonly known as pear ester, is a volatile organic compound naturally found in fruits such as pears, apples, and grapes[1]. It is a key aroma and flavor compound, but its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest for its application in organic synthesis, formulation development, and as a chemical probe in biological systems[2]. This technical guide provides a comprehensive overview of the known solubility of this compound and details a standardized experimental protocol for its determination in a range of organic solvents.

Physicochemical Properties

-

Molecular Formula: C₁₂H₂₀O₂[3]

-

Molecular Weight: 196.29 g/mol [3]

-

Odor: Characteristic fruity, pear-like aroma[4]

Solubility Data

The quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. The available data, including qualitative descriptions, experimental values, and computational predictions, are summarized in Table 1.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Data Type | Source(s) |

| Water | 8.588 mg/L | 25 | Estimated | [1] |

| Water | 7.12 mg/L | Not Specified | Experimental | [5] |

| Water | Insoluble | Not Specified | Qualitative | [6] |

| Water | Limited Solubility | Not Specified | Qualitative | [2] |

| Alcohol | Soluble | Not Specified | Qualitative | [5][6][7] |

| Chloroform | 10 mg/mL | Not Specified | Experimental | |

| Dimethylformamide (DMF) | Slightly Soluble | Not Specified | Qualitative | |

| Organic Solvents | Soluble | Not Specified | Qualitative | [2] |

| Oils | Insoluble | Not Specified | Qualitative | |

| Propylene Glycol | Insoluble | Not Specified | Qualitative |

Note: The lack of comprehensive quantitative data necessitates experimental determination for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Apparatus

-

This compound (≥95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Appropriate GC column (e.g., nonpolar or medium-polarity) or HPLC column (e.g., C18)[8]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis

The concentration of this compound in the diluted samples can be determined using a validated chromatographic method.

-

Gas Chromatography (GC): GC-FID is a suitable technique for the quantification of volatile compounds like this compound. A proper calibration curve should be prepared using standard solutions of known concentrations.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC-UV can also be employed, particularly with a C18 reversed-phase column. The mobile phase composition should be optimized for adequate separation and peak shape.[8]

Data Calculation

The solubility (S) in g/L is calculated using the following formula:

S = C * D

Where:

-

C is the concentration of the diluted sample determined by the analytical method (g/L).

-

D is the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 2. CAS 3025-30-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. bedoukian.com [bedoukian.com]

- 6. bedoukian.com [bedoukian.com]

- 7. This compound, 3025-30-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

The Historic Discovery and Initial Isolation of Pear Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial isolation of pear ester, chemically known as ethyl (E,Z)-2,4-decadienoate. This volatile compound is the character impact compound responsible for the distinctive aroma of Bartlett pears (Pyrus communis) and has since found applications in the flavor and fragrance industries, as well as in agriculture as a kairomone for pest management. This document details the pioneering work of Jennings et al. in 1964, presenting the experimental protocols for its first isolation and characterization. Furthermore, it outlines the biosynthetic pathway of pear ester, providing a comprehensive resource for researchers in natural product chemistry, chemical ecology, and related fields.

Introduction

The aroma of fruits is a complex mixture of volatile organic compounds, and identifying the key "character impact" compounds that define a specific fruit's scent has been a significant focus of flavor chemistry. In the early 1960s, the characteristic aroma of the Bartlett pear was a subject of scientific inquiry, leading to the landmark discovery of pear ester. This document serves as a detailed guide to the original research that first brought this important natural product to light.

Historical Discovery

The first successful isolation and identification of pear ester is credited to W. G. Jennings and his colleagues in 1964.[1] Their work, detailed in a series of publications, culminated in the characterization of this compound as the primary contributor to the Bartlett pear's unique aroma.[2] This discovery was a significant achievement in the field of flavor chemistry, as it pinpointed a single compound responsible for a widely recognized and complex fruit aroma.

Timeline of Key Events

Caption: Key milestones in the discovery of pear ester.

Initial Isolation and Characterization

The initial isolation of pear ester from ripe Bartlett pears was a meticulous process involving extraction and purification techniques that were state-of-the-art for the time. The following sections detail the experimental protocols as described in the historical literature.

Experimental Protocol: Isolation of Pear Ester

The original method employed by Jennings and his team involved the following key steps:

-

Preparation of Pear Essence: A large quantity of ripe Bartlett pears was processed to obtain a volatile essence. This was likely achieved through methods such as steam distillation or vacuum stripping to capture the volatile compounds.

-

Gas-Liquid Chromatography (GLC): The crude pear essence was subjected to preparative gas-liquid chromatography to separate the complex mixture of volatile compounds. This technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatography column.

-

Fraction Collection: As the separated compounds eluted from the GLC column, they were collected in fractions. The fraction corresponding to the characteristic pear aroma was isolated for further analysis.

-

Repetitive Chromatography: To achieve a high degree of purity, the pear-aroma fraction was subjected to repeated cycles of gas-liquid chromatography, each time collecting the most potent-smelling fraction.

Experimental Workflow: Initial Isolation

Caption: Workflow for the initial isolation of pear ester.

Characterization Methods

Once a purified sample was obtained, a combination of spectroscopic and chemical methods was used to elucidate its structure:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: To investigate the electronic transitions and conjugation within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of hydrogen and carbon atoms in the molecule, providing crucial information about its structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Quantitative Data

While the original publications do not provide a precise yield for the initial isolation, subsequent analyses of Bartlett pear volatiles have provided quantitative data. The concentration of this compound can vary depending on the pear cultivar, ripeness, and storage conditions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic of ripe Bartlett pears |

| Boiling Point | 70-72 °C at 0.05 mmHg[3] |

| ¹H NMR (CDCl₃, ppm) | δ 7.25 (dd, 1H), 6.15 (t, 1H), 5.95 (dt, 1H), 5.80 (d, 1H), 4.20 (q, 2H), 2.25 (q, 2H), 1.45 (m, 4H), 1.30 (t, 3H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 166.8, 145.5, 142.1, 128.9, 118.2, 60.1, 31.8, 29.1, 22.4, 14.3, 13.9 |

| Mass Spectrum (m/z) | 196 (M+), 151, 125, 97, 81, 67, 55, 41, 29 |

Note: NMR and MS data are representative and may vary slightly depending on the instrument and conditions.

Biosynthesis of Pear Ester

The biosynthesis of esters in pears, including pear ester, primarily follows the lipoxygenase (LOX) pathway. This pathway involves the enzymatic modification of fatty acids.

Lipoxygenase (LOX) Pathway

The biosynthesis of this compound begins with linoleic acid, an 18-carbon unsaturated fatty acid. The key enzymatic steps are as follows:

-

Lipoxygenase (LOX): LOX catalyzes the dioxygenation of linoleic acid to form a hydroperoxide.

-

Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxide to form shorter-chain aldehydes. The specificity of the HPL in pears is crucial for generating the C10 backbone required for decadienoate synthesis.

-

Isomerase/Reductase Activity: A series of enzymatic reactions, including isomerization and reduction, converts the initial aldehyde into a 2,4-decadienal intermediate.

-

Alcohol Dehydrogenase (ADH): ADH reduces the aldehyde to the corresponding alcohol.

-

Alcohol Acyltransferase (AAT): In the final step, AAT catalyzes the esterification of the alcohol with acetyl-CoA (or another acyl-CoA) to form the ethyl ester. However, for pear ester, the alcohol moiety is ethanol (B145695). The direct precursor is likely decadienoyl-CoA, which is then esterified with ethanol. The exact mechanism for the formation of the ethyl group can vary, but it often involves the availability of ethanol within the fruit tissue.

Signaling Pathway for Pear Ester Biosynthesis

Caption: Biosynthetic pathway of pear ester via the LOX pathway.

Conclusion

The discovery and initial isolation of pear ester by Jennings and his team in 1964 represent a seminal moment in flavor chemistry. Their work laid the foundation for our understanding of the chemical basis of fruit aroma and has had a lasting impact on various industries. This technical guide has provided a comprehensive overview of this historical achievement, including the experimental protocols and the biochemical pathway responsible for the creation of this iconic fruit volatile. The methodologies, though evolved, still hold valuable lessons for modern natural product chemists, and the biosynthetic pathway continues to be an area of active research.

References

Ethyl (E,Z)-2,4-Decadienoate: A Comprehensive Technical Guide on its Role as a Key Flavor Compound in Pear Brandies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, often referred to as pear ester, is a pivotal volatile organic compound that imparts the characteristic and highly desirable ripe pear aroma to various food products and fragrances.[1][2][3] This fatty acid ethyl ester is a natural constituent of several fruits, including apples, Concord grapes, quince, and most notably, Bartlett pears.[2][3] Its presence is particularly significant in pear brandies, where it is considered a key flavor compound, largely responsible for the distinctive Williams pear aroma.[1][4] The concentration and isomeric purity of this compound, along with its counterpart ethyl (E,E)-2,4-decadienoate, have been shown to correlate with the overall aroma quality of commercial Bartlett pear brandies.[4][5][6] This guide provides an in-depth technical overview of the physicochemical properties, quantitative data, experimental protocols for analysis, and synthesis of this important flavor compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its analysis and application. These properties influence its volatility, solubility, and chromatographic behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][3][7] |

| CAS Number | 3025-30-7 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2][8] |

| Odor | Characteristic pear-like, green, fruity, waxy | [1][9] |

| Boiling Point | 70-72 °C at 0.05 mmHg | [1][2][3] |

| Density | 0.905 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.480–1.486 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1][2] |

| Solubility | Soluble in alcohol; Insoluble in water (8.588 mg/L est.) | [3][9] |

| logP (Octanol/Water) | 3.242 - 4.7 | [1][7] |

Quantitative Data in Pear Brandies

The concentration of this compound is a critical determinant of the final aroma profile of pear brandies. The following table summarizes quantitative data from studies on commercial Bartlett pear brandies.

| Compound | Concentration in Brandy A (μg/L) | Concentration in Brandy B (μg/L) | Odor Threshold (μg/L in 10% ethanol) | Odor Activity Value (OAV) in Brandy A | Odor Activity Value (OAV) in Brandy B | Reference |

| This compound | 120 | 25 | 0.2 | 600 | 125 | [4] |

| Ethyl (E,E)-2,4-decadienoate | 45 | 11 | 0.8 | 56 | 14 | [4] |

Note: Brandy A was characterized by a more intense pear-like, fruity aroma, while Brandy B had a weaker overall aroma.[4]

Another study on Bartlett pear brandy that was exposed to sunlight showed the following concentrations of related esters:

| Compound | Concentration in Green Bottles (ppm) | Concentration in Colorless Bottles | Reference |

| This compound | 68 | Lower concentration of (E,Z) isomer | [10] |

| Ethyl (E,E)-2,4-decadienoate | 21 | Higher concentration of other isomers | [10] |

| Mthis compound | 27 | Not specified | [10] |

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in a complex matrix like pear brandy require robust extraction and analytical methods.

Extraction of Volatile Compounds

Several techniques can be employed to extract and concentrate volatile aroma compounds from alcoholic beverages prior to analysis.

-

Liquid-Liquid Extraction (LLE): This is a classic method that involves the use of an organic solvent (e.g., diethyl ether/hexane) to extract the analytes from the aqueous sample.[11] While effective for a wide range of compounds, it is time-consuming and uses toxic solvents.[11]

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample (HS-SPME) or directly immersed in it.[12][13] The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph.[14] This method is simple, rapid, and cost-effective.[12] For pear aroma analysis, a 50/30 µm DVB/CAR/PDMS fiber has been found to be effective.[15]

-

Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher concentration of analytes.[12][13]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation, identification, and quantification of volatile compounds.[14] A capillary column, such as a VOCOL column, can be used for the separation of ethyl 2,4-decadienoate isomers.[16]

-

Gas Chromatography-Olfactometry (GC-O): This method combines GC with sensory analysis. The effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port, allowing a trained panelist to identify odor-active compounds as they elute.[14]

-

Aroma Extract Dilution Analysis (AEDA): This is a specific GC-O technique used to determine the Flavor Dilution (FD) factor of odor-active compounds.[4][5] The sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived corresponds to the FD factor, indicating the potency of that aroma compound.[4]

-

Stable Isotope Dilution Assays (SIDA): For accurate quantification, known amounts of isotopically labeled internal standards are added to the sample.[4] This method corrects for losses during sample preparation and analysis.

dot

Caption: Workflow for the analysis of key aroma compounds in pear brandies.

Synthesis of this compound

While naturally occurring, this compound can also be synthesized for use as a flavor and fragrance ingredient.

Chemical Synthesis

A common synthetic route starts with (Z)-1-heptenyl bromide. This is converted into a 1-heptenyllithium cuprate (B13416276) complex using lithium and copper iodide. The subsequent reaction of this complex with ethyl propiolate yields a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate.[1] The desired (E,Z) isomer is then purified by fractional distillation.[1]

dot

Caption: Chemical synthesis pathway of this compound.

Biotechnological Process

A biotechnological route for producing natural this compound involves the enzymatic transesterification of other (2E,4Z)-deca-2,4-dienoate esters.[2] For instance, Stillingia oil, which contains glycerides of decadienoic acid, can be transesterified with natural ethanol (B145695) using a lipase (B570770) from Candida antarctica (such as Novozym 435).[1][17]

Sensory Characteristics

The sensory profile of this compound is well-defined and highly valued.

-

Odor: It possesses a strong and characteristic odor of ripe Bartlett pears, with additional notes described as green, waxy, fruity, sweet, and having tropical nuances.[1][2][9]

-

Taste: At a concentration of 5 ppm, it is described as having notes of ripe pear, green fruity, waxy apple, and tropical fruit.[1] At 20 ppm, the taste is described as green, fruity, apple, and pear with waxy tropical nuances.[1] The aroma detection threshold has been reported to be 100 ppb.[8]

Conclusion

This compound is undeniably a key impact compound in the aroma of pear brandies. Its distinct sensory profile, characterized by a ripe pear note, significantly influences the quality and consumer perception of these spirits. The correlation between its concentration and the overall aroma quality highlights its importance as a marker for product excellence. The analytical methodologies outlined, particularly the combination of SPME with GC-MS and GC-O, provide a robust framework for its identification and accurate quantification. Furthermore, both chemical and biotechnological synthesis routes offer means to produce this valuable compound for the flavor and fragrance industry. For researchers and professionals in flavor science and product development, a comprehensive understanding of this compound is crucial for quality control, product formulation, and the creation of authentic fruit flavors.

References

- 1. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 4. Characterization of the key aroma compounds in Bartlett pear brandies by means of the sensomics concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemeo.com [chemeo.com]

- 8. Cas 3025-30-7,FEMA 3148 | lookchem [lookchem.com]

- 9. This compound, 3025-30-7 [perflavory.com]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.ufba.br [repositorio.ufba.br]

- 12. Advances in Extraction Techniques for Beer Flavor Compounds [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ethyl (E,Z)-2,4-decadienoate